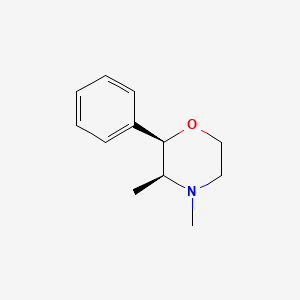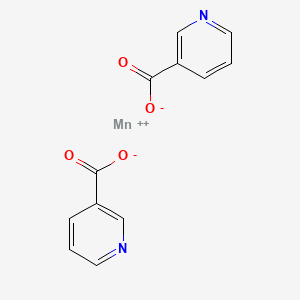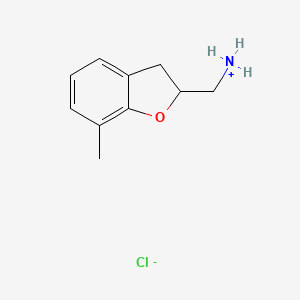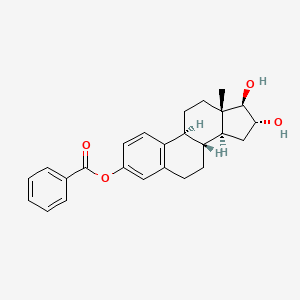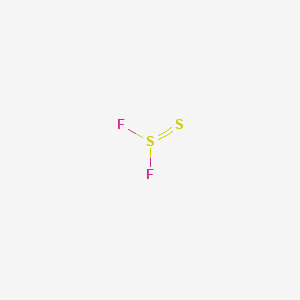
Thiothionyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiothionyl fluoride is a chemical compound composed of fluorine and sulfur, with the chemical formula S=SF₂. It is an isomer of disulfur difluoride (F−S−S−F) and appears as a colorless gas
Preparation Methods
Thiothionyl fluoride can be synthesized through several methods:
Reaction between disulfur dichloride and potassium fluoride: This reaction occurs at approximately 150°C. [ \text{S}_2\text{Cl}_2 + 2 \text{KF} \rightarrow \text{S=SF}_2 + 2 \text{KCl} ]
Reaction with mercury(II) fluoride: This method is conducted at around 20°C. [ \text{S}_2\text{Cl}_2 + 2 \text{HgF}_2 \rightarrow \text{S=SF}_2 + 2 \text{HgCl}_2 ]
Reaction of nitrogen trifluoride with sulfur: [ \text{NF}_3 + 3 \text{S} \rightarrow \text{S=SF}_2 + \text{NSF} ]
Reaction of potassium fluorosulfite and disulfur dichloride: [ 2 \text{KSO}_2\text{F} + \text{S}_2\text{Cl}_2 \rightarrow \text{S=SF}_2 + 2 \text{KCl} + 2 \text{SO}_2 ] These methods highlight the versatility in the synthesis of this compound.
Chemical Reactions Analysis
Thiothionyl fluoride undergoes various chemical reactions:
Decomposition at high temperatures and pressures: [ 2 \text{S=SF}_2 \rightarrow \text{SF}_4 + 3 \text{S} ]
Reaction with hydrogen fluoride: [ \text{S=SF}_2 + 2 \text{HF} \rightarrow \text{SF}_4 + \text{H}_2\text{S} ]
Condensation with sulfur difluoride at low temperatures: [ \text{S=SF}_2 + \text{SF}_2 \rightarrow \text{FS−S−SF}_3 ] These reactions demonstrate the compound’s reactivity and the formation of significant products such as sulfur tetrafluoride and hydrogen sulfide.
Scientific Research Applications
Thiothionyl fluoride has several applications in scientific research:
Chemistry: It is used in the synthesis of various fluorinated compounds and as a reagent in organic synthesis.
Biology: Fluorescent probes based on this compound are used for detecting fluoride ions in biological systems.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of thiothionyl fluoride involves its ability to react with various chemical species, leading to the formation of new compounds. Its molecular targets include sulfur and fluorine atoms, which participate in the formation and breaking of chemical bonds. The pathways involved in its reactions are primarily based on its high reactivity with other elements and compounds .
Comparison with Similar Compounds
Thiothionyl fluoride can be compared with other similar compounds such as:
Disulfur difluoride (F−S−S−F): An isomer of this compound with different structural properties.
Thionyl fluoride (SOF₂): Another sulfur-fluorine compound with distinct chemical behavior.
Sulfur tetrafluoride (SF₄): A related compound formed from the decomposition of this compound.
These comparisons highlight the unique properties of this compound, particularly its reactivity and the types of products it forms.
Properties
CAS No. |
101947-30-2 |
|---|---|
Molecular Formula |
F2S2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
difluoro(sulfanylidene)-λ4-sulfane |
InChI |
InChI=1S/F2S2/c1-4(2)3 |
InChI Key |
KBYVSSUWTLBZTB-UHFFFAOYSA-N |
Canonical SMILES |
FS(=S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



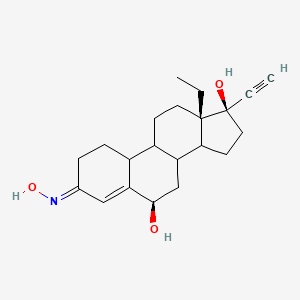
![4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide](/img/structure/B15341282.png)
![copper;2-[[(Z)-N-[2-hydroxy-5-[(3-sulfamoylphenyl)sulfamoyl]anilino]-C-phenylcarbonimidoyl]diazenyl]benzoic acid](/img/structure/B15341286.png)

![2-[2-(Dimethylamino)ethyl]pyridin-3-ol](/img/structure/B15341297.png)
![2-[[4-(Dimethylamino)phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B15341304.png)
